molecular formula C11H16F3NO4 B2567055 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1822589-98-9

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2567055
CAS No.: 1822589-98-9
M. Wt: 283.247
InChI Key: OHIYKPXMNWXZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C11H16F3NO4. It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-Butoxy)carbonyl]-3-(3-methylphenyl)pyrrolidine-2-carboxylic acid
  • 1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Uniqueness

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYKPXMNWXZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.